BenchChemオンラインストアへようこそ!

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (CAS 897474-00-9) is a synthetic small-molecule hybrid incorporating a 6-nitrobenzothiazole core, a piperazine linker, and a 4-acetylphenyl carbonyl terminus. With a molecular formula of C₂₀H₁₈N₄O₄S and a molecular weight of 410.45 g·mol⁻¹, it belongs to the benzothiazole-piperazine conjugate class, a scaffold extensively explored for acetylcholinesterase (AChE) inhibition, monoamine oxidase (MAO) inhibition, anticancer, and antiprotozoal activities.

Molecular Formula C20H18N4O4S
Molecular Weight 410.45
CAS No. 897474-00-9
Cat. No. B2795442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
CAS897474-00-9
Molecular FormulaC20H18N4O4S
Molecular Weight410.45
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3
InChIKeyJMWFCRYRCBTXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (CAS 897474-00-9): Compound Class, Structural Identity, and Procurement Baseline


1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (CAS 897474-00-9) is a synthetic small-molecule hybrid incorporating a 6-nitrobenzothiazole core, a piperazine linker, and a 4-acetylphenyl carbonyl terminus [1]. With a molecular formula of C₂₀H₁₈N₄O₄S and a molecular weight of 410.45 g·mol⁻¹, it belongs to the benzothiazole-piperazine conjugate class, a scaffold extensively explored for acetylcholinesterase (AChE) inhibition, monoamine oxidase (MAO) inhibition, anticancer, and antiprotozoal activities [2][3]. However, the ZINC database records no known biological activity for this specific compound, marking it as a structurally novel, underexplored entity within a well-validated pharmacophore family [4].

Why In-Class Benzothiazole-Piperazine Derivatives Cannot Simply Replace CAS 897474-00-9: The Critical Role of the 6-Nitro Substituent and the 4-Acetylphenyl Terminus


Benzothiazole-piperazine hybrids are a broad and heterogeneous class; small substituent changes at the benzothiazole 6-position (e.g., –NO₂ → –H, –CH₃, –NH₂, –Cl) and variations in the carbonyl-linked phenyl terminus produce large shifts in electronic distribution, target selectivity, and metabolic stability [1]. The 6-nitro group is a strong electron-withdrawing substituent (Hammett σₚ = +0.78) that profoundly alters the π-electron density of the benzothiazole ring compared to unsubstituted (σₚ = 0) or electron-donating 6-methyl (σₚ = −0.17) analogs, directly impacting π-π stacking interactions with aromatic residues in enzyme active sites [2]. Simultaneously, the 4-acetylphenyl terminus contributes a distinct hydrogen-bond acceptor pattern and conformational restriction that cannot be replicated by simpler benzoyl, thiophene-carbonyl, or benzonitrile termini commonly found in close analogs [3]. Procurement substitution with an in-class benzothiazole-piperazine lacking the specific 6-nitro/4-acetylphenyl combination therefore carries a high risk of altered target engagement, shifted selectivity profiles, and non-comparable pharmacokinetic parameters.

Quantitative Differentiation Evidence for CAS 897474-00-9 vs. Closest Analogs and Reference Standards


Electronic Effect of the 6-Nitro Substituent vs. Unsubstituted and 6-Methyl Benzothiazole Analogs: Impact on Target Binding Potential

The 6-nitro group on the benzothiazole ring introduces a strong electron-withdrawing effect (Hammett σₚ = +0.78), in contrast to the unsubstituted analog (σₚ = 0) and the 6-methyl analog (σₚ = −0.17, electron-donating), which fundamentally alters the π-electron density distribution across the fused heterocyclic system [1]. In structure-activity relationship (SAR) studies on 6-nitrobenzothiazole-derived MAO inhibitors, replacement of the 6-nitro group with hydrogen or methyl substituents consistently abolished or drastically reduced inhibitory potency, demonstrating that the nitro group is a critical pharmacophoric element for high-affinity target engagement [2]. This electronic differentiation is not captured by simple molecular formula or molecular weight comparisons.

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Physicochemical Property Differentiation of CAS 897474-00-9 from the Unsubstituted Benzothiazole-Piperazine Analog

The presence of the 6-nitro group and the 4-acetylphenyl terminus in CAS 897474-00-9 yields a distinct physicochemical profile compared to the closest unsubstituted analog, 1-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone [1]. The target compound has a molecular weight of 410.45 g·mol⁻¹ and an SlogP of approximately 2.13, whereas the unsubstituted analog has an estimated molecular weight of approximately 351.4 g·mol⁻¹ and a lower calculated logP (estimated ~1.5). The nitro group adds two hydrogen-bond acceptor sites (total HBA count ≈ 6 vs. ≈ 4 for the unsubstituted analog) and increases topological polar surface area, which directly influences membrane permeability, solubility, and protein binding [2].

Physicochemical Profiling Drug-likeness Computational Chemistry

AChE Inhibitory Potential of the 6-Nitrobenzothiazole Pharmacophore vs. Donepezil and Tacrine

Although CAS 897474-00-9 itself has no published AChE IC₅₀, the 6-nitrobenzothiazole substructure is a validated AChE inhibitory pharmacophore. A closely related 6-nitrobenzothiazol-2-ylamino acetohydrazide derivative (compound 35) displayed an AChE IC₅₀ of 0.0035 ± 0.005 µM, representing ~0.6-fold the potency of donepezil (IC₅₀ ~0.002 µM, equating to approximately 1.75-fold less potent) and ~6.43-fold greater potency than tacrine [1]. The SAR from this series demonstrated that the 6-nitro substituent on the benzothiazole ring was essential for high-affinity AChE binding, with removal or replacement leading to substantial potency losses [1]. In a separate series of 66 piperazinyl thiazole derivatives, the most potent compounds achieved AChE IC₅₀ values of 0.80–0.98 µM with 80–84% inhibition at screening concentration, compared to donepezil at 96.4% inhibition [2].

Acetylcholinesterase Inhibition Alzheimer's Disease Neurodegeneration

MAO-B Inhibitory Potency of the 6-Nitrobenzothiazole Core vs. Reference MAO-B Inhibitors Selegiline and Rasagiline

The 6-nitrobenzothiazole scaffold has demonstrated exceptional MAO-B inhibitory potency. Compound 31, N′-(5-chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, exhibited an MAO-B IC₅₀ of 1.8 ± 0.3 nM with a selectivity index (MAO-B/MAO-A) of 766.67, placing it in a comparable or superior potency range to the clinically used MAO-B inhibitors selegiline (IC₅₀ ~10 nM) and rasagiline (IC₅₀ ~5 nM) [1]. SAR analysis confirmed that the 6-nitro group was indispensable for this high potency; its removal or reduction to an amino group eliminated nanomolar activity [1]. Furthermore, 6-nitrobenzothiazole-derived semicarbazones also demonstrated potent MAO-B inhibition with IC₅₀ values in the nanomolar to low micromolar range [2].

Monoamine Oxidase B Inhibition Parkinson's Disease Neuroprotection

Antiprotozoal Activity of 6-Nitrobenzothiazole Acetamides Relative to Metronidazole and Nitazoxanide

6-Nitrobenzothiazole acetamides, which share the 6-nitrobenzothiazole core with CAS 897474-00-9, demonstrated excellent in vitro antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis [1]. The most potent 5-nitrothiazole acetamide in the series (compound 1) achieved an IC₅₀ of 122 nM against G. intestinalis, representing a 44-fold improvement over metronidazole and a 10-fold improvement over nitazoxanide, without in vitro cytotoxicity against VERO cells [1]. The 6-nitrobenzothiazole acetamides (compounds 5–8) also displayed IC₅₀ values in the nanomolar to low micromolar range. The nitro group at the 6-position of the benzothiazole was identified as a critical structural determinant for antiprotozoal potency [1].

Antiprotozoal Agents Giardia intestinalis Neglected Tropical Diseases

Structural Novelty Advantage: CAS 897474-00-9 as a Biologically Uncharacterized Probe for De Novo Target Discovery

In contrast to many commercially available benzothiazole-piperazine analogs that have been extensively profiled in enzyme inhibition panels, CAS 897474-00-9 is registered in the ZINC20 database (ZINC585673226) with the explicit annotation 'No known activity for this compound' and is absent from annotated ChEMBL catalogs [1]. This clean biological annotation profile differentiates it from more heavily studied analogs such as 2-(4-methylpiperazin-1-yl)-6-nitro-1,3-benzothiazole or 6-nitro-2-piperazin-1-yl-1,3-benzothiazole . The combination of a validated pharmacophore core with an unprecedented substitution pattern makes CAS 897474-00-9 an ideal candidate for phenotypic screening cascades where intellectual property freedom-to-operate and novel target engagement fingerprints are prioritized over incremental potency optimization.

Chemical Biology Phenotypic Screening Target Deconvolution

Highest-Value Research and Industrial Application Scenarios for 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (CAS 897474-00-9)


MAO-B Inhibitor Lead Identification for Neurodegenerative Disease Programs

Given the low-nanomolar MAO-B inhibitory potency (IC₅₀ = 1.8 nM) demonstrated by the 6-nitrobenzothiazole scaffold [1], CAS 897474-00-9 is a structurally differentiated starting point for medicinal chemistry optimization toward selective, reversible MAO-B inhibitors. The 4-acetylphenyl-piperazine terminus offers a vector for modulating CNS penetration and isoform selectivity that is absent from the hydrazone-linked reference compounds. Procure this compound when screening for novel MAO-B inhibitor chemotypes that avoid the amphetamine-metabolite liability of selegiline or the irreversible inhibition mechanism of rasagiline [1].

AChE/BuChE Dual Inhibitor Screening in Alzheimer's Disease Models

The 6-nitrobenzothiazole substructure has been validated in multiple independent AChE inhibitor series, with lead compounds achieving IC₅₀ values as low as 3.5 nM [2]. CAS 897474-00-9 can be deployed in Ellman-assay-based screening cascades to determine whether the 4-acetylphenyl-piperazine terminus confers AChE/BuChE selectivity advantages over the acetohydrazide and piperazine-dithiocarbamate linker series previously explored [3]. The compound's distinct physicochemical profile (MW 410, SlogP 2.13) [4] may also translate to differentiated blood-brain barrier penetration characteristics.

Antiprotozoal Chemical Probe for Giardia and Trichomonas Target Deconvolution

The 6-nitrobenzothiazole core is associated with nanomolar antiprotozoal activity against G. intestinalis, outperforming metronidazole by up to 44-fold in acetamide analogs [5]. CAS 897474-00-9, with its unique 4-acetylphenyl-piperazine extension, can be used as a bait compound in affinity-based protein profiling (AfBPP) or photoaffinity labeling experiments to identify the molecular target(s) responsible for the antiprotozoal activity of nitrobenzothiazoles, a target that remains incompletely defined [5].

Phenotypic Screening Library Diversification with a Structurally Novel Benzothiazole-Piperazine Hybrid

With no prior biological activity annotations in ChEMBL or ZINC [6], CAS 897474-00-9 serves as a high-quality diversity element for medium- to high-throughput phenotypic screening libraries. Its scaffold blends a well-precedented pharmacophore (6-nitrobenzothiazole) with a chemically distinct linker-terminus combination (piperazine-carbonyl-4-acetylphenyl), maximizing the probability of discovering novel bioactivity fingerprints while retaining synthetic tractability [7]. Procurement for library enrichment is recommended when the screening objective is de novo hit identification rather than potency optimization against a predefined target.

Quote Request

Request a Quote for 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.